molecular formula C7H10N2O B11921990 3,5-Dimethylfuran-2-carboximidamide

3,5-Dimethylfuran-2-carboximidamide

Katalognummer: B11921990
Molekulargewicht: 138.17 g/mol
InChI-Schlüssel: IWQWOLPZTWQCJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dimethylfuran-2-carboximidamide is an organic compound with the molecular formula C7H10N2O. It is a derivative of furan, a heterocyclic organic compound, and contains both methyl and carboximidamide functional groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethylfuran-2-carboximidamide typically involves the reaction of 3,5-dimethylfuran with a suitable amidine reagent under controlled conditions. One common method involves the use of an amidine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced chemical engineering techniques could be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: 3,5-Dimethylfuran-2-carboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wirkmechanismus

The mechanism of action of 3,5-Dimethylfuran-2-carboximidamide involves its interaction with molecular targets through its functional groups. The furan ring can participate in π-π interactions, while the carboximidamide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Eigenschaften

Molekularformel

C7H10N2O

Molekulargewicht

138.17 g/mol

IUPAC-Name

3,5-dimethylfuran-2-carboximidamide

InChI

InChI=1S/C7H10N2O/c1-4-3-5(2)10-6(4)7(8)9/h3H,1-2H3,(H3,8,9)

InChI-Schlüssel

IWQWOLPZTWQCJF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(O1)C(=N)N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.